molecular formula C13H12N2O5S B2434206 Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-99-8

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2434206
CAS No.: 392242-99-8
M. Wt: 308.31
InChI Key: ORIACRULQQPHGO-UHFFFAOYSA-N
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Description

“Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It contains functional groups such as carboxylate, amide, and nitro groups, which are common in many organic compounds .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and nitro compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the nitro group could potentially undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Radiopharmaceuticals and Labelled Compounds

One significant application of derivatives closely related to Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is in the synthesis of labelled compounds, particularly those used as antitumor agents. The process involves the reaction of thiophene derivatives with isotopically enriched reagents to produce [15N]-nitrothiophene-carboxamides in high yield. These compounds are of interest due to their potential application in medical imaging and cancer research, allowing for the tracking of drug distribution and metabolism within the body (Shinkwin & Threadgill, 1996).

Inhibition and Adsorption Studies

Thiazole-4-carboxylates, a class of compounds similar in structural complexity to this compound, have been studied for their corrosion inhibiting properties on mild steel in acidic environments. These compounds demonstrate the potential to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates. Such studies are crucial for developing new materials with enhanced durability and are applicable in various industrial settings (El aoufir et al., 2020).

Coordination Chemistry and Noninnocent Ligands

Research into the coordination chemistry of thiophene derivatives, including compounds analogous to this compound, reveals their noninnocent behavior in ligand-metal complexes. These studies are fundamental in understanding the electronic structure and reactivity of metal complexes, which have implications in catalysis, material science, and the synthesis of novel organometallic compounds (Herebian et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIACRULQQPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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